Decahydroisoquinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydroisoquinoline-1-carboxamide is a nitrogen-containing heterocyclic compound with the chemical formula C₉H₁₇N It is a derivative of isoquinoline, where the aromatic ring is fully saturated
Preparation Methods
Synthetic Routes and Reaction Conditions
Decahydroisoquinoline-1-carboxamide can be synthesized through several methods. One common approach involves the hydrogenation of isoquinoline or tetrahydroisoquinoline. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Another method involves the deoxygenative hydroboration of carboxamides. This approach is advantageous due to its selectivity and milder reaction conditions compared to traditional hydrogenation methods .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product. The use of robust catalysts and optimized reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Decahydroisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent isoquinoline or tetrahydroisoquinoline forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
- **
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-1-carboxamide |
InChI |
InChI=1S/C10H18N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h7-9,12H,1-6H2,(H2,11,13) |
InChI Key |
BRAOKWOECXLZDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCNC2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.